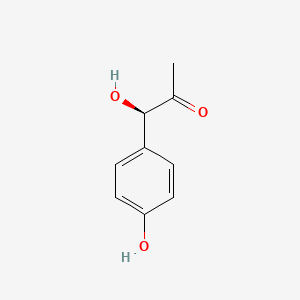
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)-, also known as (1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one, is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.174 g/mol . This compound is characterized by the presence of a hydroxy group and a hydroxyphenyl group attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- can be achieved through various synthetic routes. One common method involves the aldol condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The choice of solvent, temperature, and pressure conditions can also be optimized to achieve higher productivity.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxyacetophenone.
Reduction: Formation of 1-(4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the hydroxyphenyl group.
Scientific Research Applications
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar hydroxy and aromatic structures but differ in their core chemical framework.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar aromatic structure but includes different functional groups and a pyrazole ring.
Uniqueness
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- is unique due to its specific combination of hydroxy and hydroxyphenyl groups attached to a propanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1700-72-7 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-5,9,11-12H,1H3/t9-/m0/s1 |
InChI Key |
FTNUHCHHYACFSB-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)[C@@H](C1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















